

Spectroscopic data (NMR, IR, MS) of N-(3-Methoxy-4-nitrophenyl)acetamide

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Compound of Interest

Compound Name:	<i>N-(3-Methoxy-4-nitrophenyl)acetamide</i>
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Spectroscopic Analysis of N-(Aryl)acetamides: A Technical Overview

Disclaimer: Comprehensive experimental spectroscopic data (NMR, IR, MS) for **N-(3-Methoxy-4-nitrophenyl)acetamide** is not readily available in public scientific databases. This guide therefore presents the available data and synthetic protocols for the closely related isomer, N-(4-Methoxy-3-nitrophenyl)acetamide, to provide valuable insights for researchers in drug development and chemical analysis.

Spectroscopic Data Summary for N-(4-Methoxy-3-nitrophenyl)acetamide

The following tables summarize the expected and reported spectroscopic data for N-(4-Methoxy-3-nitrophenyl)acetamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic-H	~7.8-8.2	m	3H	Ar-H
Methoxy-H	~3.9	s	3H	OCH ₃
Acetyl-H	~2.2	s	3H	COCH ₃
Amide-H	~9.5-10.5	br s	1H	NH

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Carbonyl	~168-170	C=O
Aromatic-C	~110-155	Ar-C
Methoxy-C	~56	OCH ₃
Acetyl-C	~24	COCH ₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Specific peak assignments for the aromatic region would require detailed 2D NMR analysis.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch	3300-3500	Medium
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-3000	Medium
C=O Stretch (Amide I)	1660-1700	Strong
N-H Bend (Amide II)	1510-1570	Strong
C=C Stretch (Aromatic)	1450-1600	Medium-Strong
N-O Stretch (Nitro)	1500-1560 and 1300-1370	Strong
C-O Stretch (Ether)	1000-1300	Strong

Table 3: Mass Spectrometry (MS) Data

Ion	m/z (amu)	Notes
[M] ⁺	210.19	Molecular Ion
[M-CH ₂ CO] ⁺	168.16	Loss of ketene
[M-NO ₂] ⁺	164.19	Loss of nitro group

Experimental Protocols

Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

A common method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide is through the acetylation of 4-methoxy-3-nitroaniline.[\[1\]](#)

Materials:

- 4-methoxy-3-nitroaniline
- Acetic anhydride
- Glacial acetic acid

Procedure:

- A solution of 4-methoxy-3-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (30 ml) is prepared in a round-bottom flask.[1]
- A 20% molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g) is added to the solution.[1]
- The reaction mixture is refluxed for approximately 2 hours with continuous stirring.[1]
- After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1]
- The resulting residue is purified by recrystallization, for instance, twice from deionized water, to yield the final product.[1]

Spectroscopic Characterization

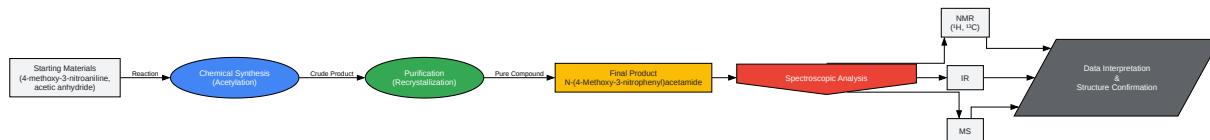
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.

Mass Spectrometry (MS): Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualized Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic identification of a compound like N-(4-Methoxy-3-nitrophenyl)acetamide.



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Workflow for Synthesis and Spectroscopic Characterization

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References

- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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